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Compound of Interest

2-Bromo-6-fluoro-3-
Compound Name:
methylbenzaldehyde

Cat. No.: B119135

From the Office of the Senior Application Scientist
Executive Summary

2-Bromo-6-fluoro-3-methylbenzaldehyde is a highly functionalized aromatic aldehyde that
has emerged as a valuable and versatile building block in modern organic synthesis. Its unique
substitution pattern—featuring an aldehyde, a bromine atom, a fluorine atom, and a methyl
group—provides multiple reactive sites for strategic molecular elaboration. This guide offers a
comprehensive technical overview of its chemical properties, synthesis, reactivity, and
applications, with a particular focus on its utility in medicinal chemistry and drug discovery. By
elucidating the causality behind synthetic choices and reaction pathways, this document serves
as a practical resource for scientists leveraging this key intermediate in the development of
complex molecular architectures and novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The strategic arrangement of substituents on the benzene ring imparts distinct physical and
chemical properties to 2-Bromo-6-fluoro-3-methylbenzaldehyde, making it a unique tool for
synthetic chemists.[1] Its key properties are summarized below for quick reference.
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Property Value Source

CAS Number 154650-16-5 [11121[31[4]

Molecular Formula CsHeBrFO [11[3]1[5][6]

Molecular Weight 217.03 g/mol [11[31[5]
2-bromo-6-fluoro-3-

IUPAC Name [11[5]
methylbenzaldehyde

Physical Form White to Yellow Solid

Melting Point 43-47 °C [7]

N ) 248.1 °C at 760 mmHg

Boiling Point )
(Predicted)

Purity Typically =295% [2][4]

SMILES CC1=C(C(=C(C=C1)F)C=0)Br [1][5]
HORDCPFFRDZLRG-

InChlKey [1][5]

UHFFFAOYSA-N

Spectroscopic Signature

Characterization is critical for verifying the identity and purity of starting materials. The
expected spectroscopic data for this compound are as follows:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic
proton (around 10.3 ppm), aromatic protons, and the methyl group protons (around 2.3-2.5

ppm).

e 13C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of
the aldehyde (typically >185 ppm), aromatic carbons (with C-F and C-Br couplings), and the
methyl carbon.

o 1F NMR: A singlet is expected, with coupling to nearby aromatic protons. This technique is
particularly useful for confirming the presence and environment of the fluorine atom.
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e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the bromine atom (1°Br and 8!Br in ~1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+
being readily identifiable.

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde is not trivial and requires
regiochemical control. While several routes are plausible, the most common approaches
involve the formylation of a pre-functionalized aromatic ring. The choice of starting material is
crucial and dictates the overall synthetic strategy.

Preferred Synthetic Route: Vilsmeier-Haack Formylation

A prevalent and effective method for introducing an aldehyde group onto an electron-rich
aromatic ring is the Vilsmeier-Haack reaction.[8][9][10] This approach is advantageous as it
uses common, inexpensive reagents and generally proceeds under mild conditions.[9] The
starting material for this synthesis would logically be 1-bromo-3-fluoro-2-methylbenzene (also
known as 2-bromo-6-fluorotoluene).

The rationale for this choice is based on the directing effects of the substituents. The methyl
group is an ortho-, para-director, while the halogens are also ortho-, para-directing but
deactivating. The formylation occurs at the position ortho to the fluorine and para to the methyl
group, which is sterically accessible and electronically favored.
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Caption: Vilsmeier-Haack formylation of 2-bromo-6-fluorotoluene.
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Mechanistic Insight

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile,
attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCIs). This
generates a highly electrophilic chloroiminium ion, the "Vilsmeier reagent".[11][12]

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-bromo-6-
fluorotoluene attacks the carbon of the Vilsmeier reagent.[11] This is the rate-determining
step. The substitution occurs at the position least sterically hindered and electronically
activated.

Rearomatization and Hydrolysis: The resulting intermediate loses a proton to restore
aromaticity. Subsequent hydrolysis of the iminium salt during aqueous workup yields the final
aldehyde product.[9]

Experimental Protocol: Vilsmeier-Haack Formylation

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or
Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to O °C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, 1.5 eq) dropwise to the
cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this
temperature to allow for the complete formation of the Vilsmeier reagent.

Substrate Addition: Dissolve 2-bromo-6-fluorotoluene (1.0 eq) in a minimal amount of DMF
or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor
the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-
12 hours).

Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto
crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate
or sodium acetate until the pH is ~7.

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.qg., ethyl
acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry
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over anhydrous sodium sulfate (Na2S0Oa4), and concentrate under reduced pressure. Purify
the crude residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The value of 2-Bromo-6-fluoro-3-methylbenzaldehyde lies in the orthogonal reactivity of its
functional groups, which allows for selective, stepwise transformations.
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Caption: Key reaction pathways for 2-bromo-6-fluoro-3-methylbenzaldehyde.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for building molecular complexity.

o Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-
methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnQa)
or Jones reagent (CrOs/H2S0a4).[1]

¢ Reduction: Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is cleanly
achieved with mild hydride reagents such as sodium borohydride (NaBHa4).[1] More powerful
reagents like lithium aluminum hydride (LiAlH4) can also be used.

e Reductive Amination: A two-step, one-pot reaction involving initial imine formation with a
primary or secondary amine, followed by reduction with a reagent like sodium
triacetoxyborohydride (STAB), provides direct access to substituted benzylamines.
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o Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles,
including Grignard reagents and organolithiums, to form secondary alcohols.

Transformations Involving the Bromine Atom

The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions, a cornerstone
of modern drug development. The C-F bond is significantly less reactive under these
conditions, allowing for high selectivity.

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a
palladium catalyst and a base allows for the introduction of a wide range of aryl or vinyl
substituents at the 2-position.

e Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-
N bonds, coupling the aryl bromide with primary or secondary amines, anilines, or amides.

e Sonogashira Coupling: The introduction of terminal alkynes is achieved via palladium/copper
co-catalyzed coupling, leading to the formation of aryl alkynes.

Applications in Medicinal Chemistry

The substitution pattern of 2-bromo-6-fluoro-3-methylbenzaldehyde makes it an ideal
precursor for constructing scaffolds found in many biologically active molecules. Its utility is
particularly evident in the synthesis of heterocyclic compounds. For instance, a structurally
similar compound, 6-bromo-2-fluoro-3-methylbenzaldehyde, has been used in an improved
synthesis of a key intermediate for 5-bromo-2-methylamino-8-methoxyquinazoline, a scaffold
relevant to drug discovery.[13] The presence of the ortho-bromo and fluoro substituents allows
for directed cyclization strategies to form fused ring systems.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
2-Bromo-6-fluoro-3-methylbenzaldehyde is classified with several hazards that necessitate
careful management.

Hazard Identification

The compound is associated with the following GHS hazard statements:
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H302: Harmful if swallowed.[5][13]

H315: Causes skin irritation.[5][7]

H319: Causes serious eye irritation.[5][7][14]

H335: May cause respiratory irritation.[5][7]

GHS Pictogram: GHSO07 (Exclamation mark)

Recommended Handling and PPE

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[7][15] Ensure eyewash stations and safety showers are readily accessible.[14]

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

o Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
[14][15]

o Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or
European Standard EN 149 approved respirator.[14]

o Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the
work area.[15]

First Aid Measures

¢ Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][14]
Seek medical attention if you feel unwell.[7]

o Skin Contact: Wash the affected area with plenty of soap and water.[7][14] If irritation occurs,
seek medical attention.[14]

o Eye Contact: Rinse cautiously with water for several minutes.[7][14] Remove contact lenses
if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.
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[7]014]

 Ingestion: Rinse mouth with water.[7] Call a POISON CENTER or doctor if you feel unwell.[7]

Storage

» Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

 Recommended storage is often refrigerated (2-8 °C) or under an inert atmosphere (nitrogen).

[6]

Conclusion

2-Bromo-6-fluoro-3-methylbenzaldehyde is a high-value synthetic intermediate whose utility
is rooted in its dense and strategically positioned functional groups. Its capacity for selective,
sequential modification via both classical and modern synthetic methodologies makes it a
powerful tool for medicinal chemists and researchers. A thorough understanding of its
synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for unlocking
its full potential in the rapid construction of complex molecules for drug discovery and materials
science.

References
e Smolecule. (2023, August 15). Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-

5.
e Sigma-Aldrich. 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5.
o Fisher Scientific. SAFETY DATA SHEET.
o Apollo Scientific. 2-Bromo-6-(trifluoromethyl)benzaldehyde Safety Data Sheet.
e Ossila. (2023, June 27). 2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET.
e Angene. 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5.
e Echemi. 154650-16-5, 2-BROMO-6-FLUORO-3-METHYLBENZALDEHYDE Properties.
o AKSci. 154650-16-5 2-Bromo-6-fluoro-3-methylbenzaldehyde.
e Fluoromart. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.
o NROChemistry. Vilsmeier-Haack Reaction.
e J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
o Chemistry Steps. Vilsmeier-Haack Reaction.
» Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.
e PubChem. 2-Bromo-6-fluoro-3-methylbenzaldehyde | CBH6BrFO | CID 19007376.
e Organic Chemistry Portal. Vilsmeier-Haack Reaction.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://downloads.ossila.com/msds/2-bromo-6-fluorobenzaldehyde.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6468914&productDescription=2-BRMO-6-FLROBENZALDEHYDE+25G&vendorId=VN00024248&countryCode=US&language=en
https://downloads.ossila.com/msds/2-bromo-6-fluorobenzaldehyde.pdf
https://downloads.ossila.com/msds/2-bromo-6-fluorobenzaldehyde.pdf
https://downloads.ossila.com/msds/2-bromo-6-fluorobenzaldehyde.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6468914&productDescription=2-BRMO-6-FLROBENZALDEHYDE+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.aobchem.com/2-bromo-6-fluoro-3-methylbenzaldehyde.html
https://www.benchchem.com/product/b119135?utm_src=pdf-body
https://www.benchchem.com/product/b119135?utm_src=pdf-body
https://www.benchchem.com/product/b119135?utm_src=pdf-body
https://www.benchchem.com/product/b119135?utm_src=pdf-body
https://www.benchchem.com/product/b119135?utm_src=pdf-body
https://www.benchchem.com/product/b119135?utm_src=pdf-body
https://www.benchchem.com/product/b119135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

AOBChem USA. 2-Bromo-6-fluoro-3-methylbenzaldehyde.
Sigma-Aldrich. 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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